molecular formula C15H14N4O B12910907 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one CAS No. 61911-92-0

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

Cat. No.: B12910907
CAS No.: 61911-92-0
M. Wt: 266.30 g/mol
InChI Key: JXBDKWPDMSQNDQ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidinone core substituted with a phenyl group and a 3,5-dimethylpyrazolyl moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidinone derivative in the presence of a base such as potassium carbonate (K2CO3) in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. In cancer cells, the compound has been shown to induce apoptosis by causing cell cycle arrest. This is achieved through the modulation of various signaling pathways and the activation of apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of a pyrimidinone core with a phenyl group and a 3,5-dimethylpyrazolyl moiety.

Properties

CAS No.

61911-92-0

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C15H14N4O/c1-10-8-11(2)19(18-10)15-16-13(9-14(20)17-15)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17,20)

InChI Key

JXBDKWPDMSQNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C

Origin of Product

United States

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